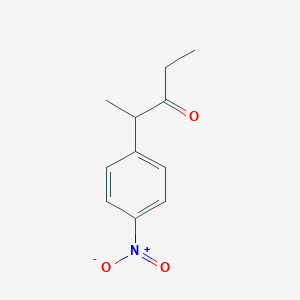

2-(4-Nitrophenyl)pentan-3-one

Description

2-(4-Nitrophenyl)pentan-3-one is a nitroaromatic ketone characterized by a pentan-3-one backbone substituted with a para-nitrophenyl group at the second carbon. This compound is synthesized via reactions involving 4-nitrobenzaldehyde and ketone precursors, often under basic or catalytic conditions .

Properties

CAS No. |

104869-86-5 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(4-nitrophenyl)pentan-3-one |

InChI |

InChI=1S/C11H13NO3/c1-3-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3 |

InChI Key |

ZNVNTMURGSQCMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Nitrophenyl)pentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with pentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Nitrophenyl)pentan-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-(4-Aminophenyl)pentan-3-one.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)pentan-3-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)pentan-3-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Nitrophenyl)pentan-3-one with five structurally analogous compounds, focusing on synthesis, physical properties, and functional distinctions.

Key Findings:

Structural Modifications and Physicochemical Properties Nitro Position: The para-nitro group in 2-(4-nitrophenyl)pentan-3-one enhances resonance stabilization compared to the meta-nitro isomer in 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one. This difference influences melting points and solubility; for example, the meta-nitro derivative crystallizes readily due to planarity , while the para-nitro analog’s m.p. is unreported but likely higher than its hydroxy-substituted variant (29), which forms needles . Chirality: Compounds like 5d exhibit chirality due to hydroxy and methyl substituents, resulting in optical activity (e.g., [α]D = +12.5°). In contrast, 2-(4-nitrophenyl)pentan-3-one lacks chiral centers unless modified . Conjugation: The enone system in 4-(4-Nitrophenyl)but-3-en-2-one increases UV absorption and reactivity in Michael additions, unlike the saturated ketone backbone of the target compound .

Synthetic Approaches Catalysis: Asymmetric aldol reactions (e.g., for 5d) employ chiral catalysts like Y(OTf)3-Salazin to achieve enantioselectivity, whereas the target compound’s synthesis relies on non-chiral methods . Base vs. Acid Conditions: The meta-nitro derivative () uses NaOH in ethanol, favoring enolate formation, while the hydroxy-substituted variant (29) requires pyridine for acid scavenging .

Functional Applications Bioactivity: 1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups () show antimicrobial activity against E. coli and C. Industrial Use: The meta-nitro compound serves as a pesticide intermediate, highlighting the role of nitroaromatic ketones in agrochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.